molecular formula C16H15N3S B11174713 4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol

4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol

Cat. No.: B11174713
M. Wt: 281.4 g/mol
InChI Key: KNDOKLFVKDMJFH-UHFFFAOYSA-N
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Description

4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol is a heterocyclic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzylamine with phenylacetic acid derivatives, followed by cyclization and thiolation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiol group to a sulfonic acid derivative.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its thiol group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

4-amino-3-(2-phenylethyl)quinazoline-2-thione

InChI

InChI=1S/C16H15N3S/c17-15-13-8-4-5-9-14(13)18-16(20)19(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11,17H2

InChI Key

KNDOKLFVKDMJFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=S)N

Origin of Product

United States

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